

# Spectroscopic and Physicochemical Profile of 3-Bromo-5-chlorobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: **3-Bromo-5-chlorobenzaldehyde**

Cat. No.: **B066651**

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This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **3-Bromo-5-chlorobenzaldehyde**, a halogenated aromatic aldehyde with applications in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of available data for closely related structures and general experimental protocols. This information serves as a valuable resource for the characterization and utilization of **3-Bromo-5-chlorobenzaldehyde** in research and development.

## Physicochemical Properties

**3-Bromo-5-chlorobenzaldehyde** is a solid at room temperature with the chemical formula  $C_7H_4BrClO$ .<sup>[1][2]</sup> It is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzaldehyde ring.<sup>[1][2]</sup>

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	219.46 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	68-73 °C	<a href="#">[4]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	188813-05-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Data

While experimental spectroscopic data for **3-Bromo-5-chlorobenzaldehyde** is not readily available in the public domain, data for structurally similar compounds can provide valuable insights into the expected spectral features.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to show signals in the aromatic region ( $\delta$  7.0-8.0 ppm) and a characteristic signal for the aldehydic proton ( $\delta$  9.5-10.5 ppm). The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons. For comparison, the <sup>1</sup>H NMR spectrum of the related compound 3-Bromo-5-chlorosalicylaldehyde (which contains an additional hydroxyl group) shows distinct aromatic and aldehydic protons.[\[6\]](#)

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **3-Bromo-5-chlorobenzaldehyde** will exhibit a signal for the carbonyl carbon of the aldehyde group in the downfield region (typically  $\delta$  190-200 ppm). The aromatic carbons will appear in the range of  $\delta$  120-150 ppm, with the carbons directly attached to the halogens showing characteristic shifts. The <sup>13</sup>C NMR spectrum of the related 3-Bromo-5-chloro-2-hydroxybenzaldehyde is available and can serve as a reference.[\[7\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to display a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group at approximately  $1700\text{ cm}^{-1}$ . Characteristic bands for C-H stretching of the aromatic ring and the aldehyde, as well as C-C stretching within the aromatic ring, are also anticipated. The IR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde provides a reference for some of these vibrational modes.<sup>[8]</sup>

## Mass Spectrometry (MS)

The mass spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and the halogen atoms. The mass spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde can be used as a guide to predict potential fragmentation pathways.<sup>[9]</sup>

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **3-Bromo-5-chlorobenzaldehyde**.

### Synthesis of **3-Bromo-5-chlorobenzaldehyde**

A common synthetic route to **3-Bromo-5-chlorobenzaldehyde** involves the reaction of a suitable precursor under specific conditions. While a detailed experimental protocol was not found, the synthesis is a key step for obtaining the compound for analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-chlorobenzaldehyde** in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$ ).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy

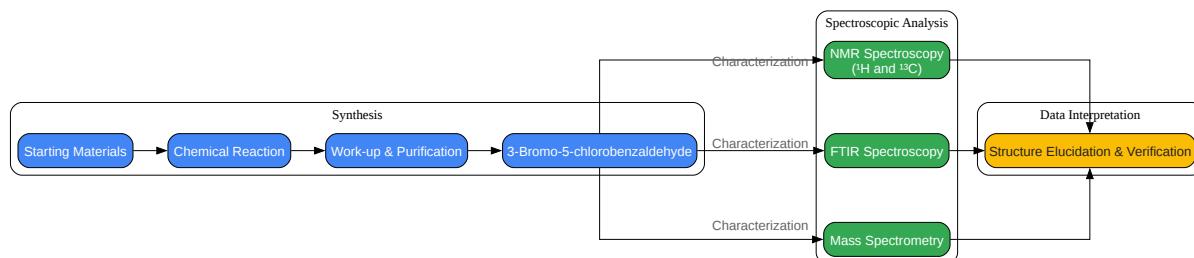
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **3-Bromo-5-chlorobenzaldehyde** with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **3-Bromo-5-chlorobenzaldehyde**.



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Caption: A generalized workflow for the synthesis and spectroscopic analysis of **3-Bromo-5-chlorobenzaldehyde**.

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